molecular formula C8H10IN3O5 B141979 Iodoazomycin arabinoside CAS No. 138172-12-0

Iodoazomycin arabinoside

Número de catálogo: B141979
Número CAS: 138172-12-0
Peso molecular: 353.09 g/mol
Clave InChI: FWNOUYXMHAJQMU-DFAKLWRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Iodoazomycin arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O5 and its molecular weight is 353.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Imaging of Tumor Hypoxia

IAZA is predominantly used as a radiotracer for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. It allows for the non-invasive assessment of hypoxic regions in various malignancies.

  • Mechanism : Iodoazomycin arabinoside is metabolically trapped in hypoxic cells, leading to higher retention in these areas compared to normoxic tissues. This property facilitates the visualization of tumor microenvironments that are resistant to radiation therapy and chemotherapy .
  • Clinical Studies : Research has demonstrated that IAZA can effectively identify hypoxic regions in solid tumors, including breast cancer and glioblastomas. In one pilot study involving patients with advanced malignancies, IAZA was shown to provide significant insights into tumor hypoxia, which correlated with treatment resistance .

Therapeutic Applications

Beyond imaging, IAZA has potential therapeutic implications, particularly in combination with radiotherapy.

  • Radiotherapy Enhancement : Due to its selective accumulation in hypoxic tumor regions, IAZA may enhance the efficacy of radiotherapy by sensitizing these areas to radiation damage. This application is particularly relevant in treating tumors that exhibit significant hypoxic characteristics .
  • Case Studies : In animal model studies, the administration of radioiodinated IAZA demonstrated improved tumor control when used alongside radiation therapy, suggesting its role as an adjunct treatment .

Pharmacokinetics and Dosimetry

The pharmacokinetics of IAZA have been extensively studied to optimize its clinical application. Following intravenous administration, IAZA exhibits a bi-exponential decline in plasma concentration, characterized by a rapid distribution phase followed by a slower elimination phase. This pharmacokinetic profile supports its use as an imaging agent within a specific time frame post-injection .

ParameterValue
Distribution Half-life1.2 ± 0.15 min
Elimination Half-life195 ± 34 min
Tumor-to-blood ratioUp to 8.7 at 8 hours

Propiedades

Número CAS

138172-12-0

Fórmula molecular

C8H10IN3O5

Peso molecular

353.09 g/mol

Nombre IUPAC

(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2

Clave InChI

FWNOUYXMHAJQMU-DFAKLWRTSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

SMILES isomérico

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O

SMILES canónico

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Key on ui other cas no.

138172-12-0

Sinónimos

1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole
IAZA
iodoazomycin arabinoside

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.